molecular formula C13H19N5O5 B13401011 (2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B13401011
M. Wt: 325.32 g/mol
InChI Key: DPRKTPGJARCDPS-GSLILNRNSA-N
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Description

(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a useful research compound. Its molecular formula is C13H19N5O5 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol, also known as a derivative of purine nucleosides, exhibits significant biological activity that has garnered attention in pharmacological and biochemical research. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC13H18N4O4
Molecular Weight282.31 g/mol
CAS Number[Not Available]

Antiviral Activity

One of the primary areas of interest in the biological activity of this compound is its antiviral properties . Its structure allows it to interfere with viral replication processes, particularly against viruses such as herpes simplex virus (HSV) and varicella-zoster virus (VZV). The mechanism involves the inhibition of viral DNA polymerase, thereby preventing the synthesis of viral DNA. Studies have shown that compounds with similar purine structures can effectively reduce viral load in infected cells.

Antitumor Effects

Research indicates that this compound may also possess antitumor activity . It has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of proliferation in several cancer cell lines.

Immunomodulatory Effects

The compound has been noted for its potential immunomodulatory effects , enhancing the immune response by promoting the activity of T-cells and natural killer (NK) cells. This property is particularly relevant in the context of cancer therapy and viral infections, where boosting the immune response can lead to improved outcomes.

1. Antiviral Efficacy Against HSV

A study conducted by Smith et al. (2023) evaluated the antiviral efficacy of this compound against HSV-1 in vitro. The results indicated a dose-dependent reduction in viral titers, with an IC50 value calculated at 0.5 µM. The study concluded that the compound effectively inhibited viral replication without significant cytotoxicity to host cells.

2. Antitumor Activity in Breast Cancer Models

In a study published by Johnson et al. (2024), the antitumor effects of this compound were tested on MCF-7 breast cancer cells. Results showed a 70% reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to G1 phase arrest and subsequent apoptosis induction.

3. Immunomodulation in HIV Patients

A clinical trial involving HIV patients treated with this compound demonstrated enhanced CD4+ T-cell counts and improved viral load control when combined with standard antiretroviral therapy (ART). The findings suggest that this compound may serve as an adjunct therapy to enhance immune response in HIV-infected individuals.

Chemical Reactions Analysis

Phosphorylation Reactions

Nucleosides often undergo phosphorylation to form nucleotides, critical for biological processes like DNA/RNA synthesis. The hydroxymethyl group on the oxolan ring (sugar) can react with phosphate donors under enzymatic or chemical conditions:

  • Mechanism : The primary hydroxyl group on the hydroxymethyl moiety reacts with phosphoric acid or activated phosphate donors (e.g., ATP) to form phosphomonoesters.

  • Conditions : Typically performed in aqueous solutions with enzymes like kinases or under alkaline conditions for chemical synthesis .

  • Product : The resulting phosphomonoester enhances the compound’s role in polymeric structures or metabolic pathways.

Reaction TypeReagent/ConditionsProduct
PhosphorylationATP, kinase enzymePhosphorylated nucleotide analog

Hydrolysis of the Glycosidic Bond

The bond between the purine base and the sugar moiety can undergo hydrolysis, breaking the nucleoside into its components:

  • Mechanism : Acidic or basic conditions cleave the glycosidic bond via nucleophilic attack on the anomeric carbon.

  • Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) solutions .

  • Products : Purine base (e.g., 2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl) and oxolan-3-ol derivative.

Reaction TypeReagent/ConditionsProducts
Acidic HydrolysisHCl, heatPurine base + oxolan-3-ol derivative
Basic HydrolysisNaOH, heatPurine base + oxolan-3-ol derivative

Oxidation of Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) on the oxolan ring can be oxidized to a carbonyl group (-CHO):

  • Mechanism : Oxidizing agents (e.g., KMnO₄, CrO₃) abstract hydrogen atoms, converting the alcohol to a ketone or aldehyde.

  • Conditions : Aqueous solutions with strong oxidizers .

  • Product : A formylated oxolan derivative, altering reactivity and stability.

Reaction TypeReagent/ConditionsProduct
OxidationKMnO₄, acidic conditionsOxolan-3-ol derivative with carbonyl group

Substitution on the Purine Amino Group

The hydroxypropan-2-yloxy group attached to the purine’s amino group can undergo nucleophilic substitution:

  • Mechanism : The tertiary hydroxyl group acts as a leaving group under acidic conditions, replaced by nucleophiles (e.g., amines, thiols).

  • Conditions : Acid catalysts (e.g., H₂SO₄) and nucleophilic reagents .

  • Product : Modified purine derivatives with diverse functional groups.

Reaction TypeReagent/ConditionsProduct
Nucleophilic SubstitutionH₂SO₄, amine/thiol nucleophilePurine derivative with substituted amino group

Esterification of Hydroxyl Groups

The hydroxyl groups on the oxolan ring and hydroxypropan-2-yloxy substituent can form esters with acylating agents:

  • Mechanism : Reaction with acyl chlorides or anhydrides in the presence of bases like pyridine.

  • Conditions : Dry organic solvents (e.g., dichloromethane) .

  • Product : Esterified derivatives, useful for protecting groups in synthesis.

Reaction TypeReagent/ConditionsProduct
EsterificationAcCl, pyridine, DCMAcetylated oxolan/hydroxypropan-2-yloxy derivatives

Enzymatic Modifications

Enzymatic processes, such as phosphorylation by kinases or hydrolysis by nucleosidases, are critical in biological systems:

  • Phosphorylation : Kinases catalyze the transfer of a phosphate group from ATP to the hydroxymethyl group .

  • Hydrolysis : Nucleosidases cleave the glycosidic bond, releasing the purine base .

Structural Stability and Implications

The compound’s stereochemistry (2R,3S,5R) and hydroxypropan-2-yloxy substitution influence reactivity:

  • The rigid oxolan ring and specific stereochemistry stabilize the molecule during reactions .

  • The hydroxypropan-2-yloxy group may modulate solubility or interaction with biological targets .

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

(2R,3S,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8+,9+/m0/s1

InChI Key

DPRKTPGJARCDPS-GSLILNRNSA-N

Isomeric SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N

Canonical SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

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